physicochemical properties of 6-Amino-5-methoxypicolinonitrile
physicochemical properties of 6-Amino-5-methoxypicolinonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-methoxypicolinonitrile is a substituted aminopyridine derivative of increasing interest within medicinal chemistry and materials science. As a relatively novel compound, a comprehensive understanding of its physicochemical properties is crucial for its application in drug design, synthesis optimization, and formulation development. This guide provides an in-depth analysis of the core physicochemical characteristics of 6-Amino-5-methoxypicolinonitrile, offering both established data and predictive insights based on its chemical structure. It details the experimental protocols for property determination and structural elucidation, grounding these methodologies in established analytical principles.
Chemical Identity and Core Properties
6-Amino-5-methoxypicolinonitrile is a heterocyclic aromatic compound. Its structure, featuring an amino group, a methoxy group, and a nitrile group on a pyridine ring, imparts a unique combination of electronic and steric properties that are critical to its function and behavior.
| Property | Value | Source |
| CAS Number | 1805928-77-1 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [3] |
| Molecular Weight | 149.15 g/mol | [2][3] |
| Purity (Typical) | ≥97% | [2] |
Structural Representation
The chemical structure of 6-Amino-5-methoxypicolinonitrile is foundational to understanding its properties. The arrangement of functional groups on the pyridine core dictates its reactivity, polarity, and potential for intermolecular interactions.
Caption: 2D Structure of 6-Amino-5-methoxypicolinonitrile.
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of 6-Amino-5-methoxypicolinonitrile rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are often proprietary to chemical suppliers, this section outlines the expected results and the methodologies for their acquisition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework and the connectivity of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and methoxy groups. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the aromatic protons will likely appear in the range of 6.0-8.0 ppm. The methoxy protons should present as a sharp singlet around 3.8-4.0 ppm, while the amino protons will likely be a broader singlet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear between 100-160 ppm, with their exact shifts determined by the attached functional groups.
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Sample Preparation: Dissolve 5-10 mg of 6-Amino-5-methoxypicolinonitrile in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the amino group.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch: A pair of peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretch: Peaks around 2850-3100 cm⁻¹ for the aromatic and methyl C-H bonds.
-
C≡N stretch: A sharp, intense peak around 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C=C and C=N stretch: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O stretch: An absorption in the 1000-1300 cm⁻¹ range corresponding to the methoxy group.
-
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 6-Amino-5-methoxypicolinonitrile.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (149.15). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN from the ring.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Chromatographic Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate the analyte from any impurities.[7]
-
Mass Analysis: The eluent from the GC is directed into the mass spectrometer for ionization (typically by electron impact) and mass analysis.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.[5]
Caption: Workflow for Structural and Purity Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of 6-Amino-5-methoxypicolinonitrile and for quantifying it in various matrices.
-
Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for a molecule of this polarity. A mobile phase consisting of a mixture of water (often with a buffer like ammonium acetate or formic acid) and an organic solvent (acetonitrile or methanol) is used to elute the compound. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
System Preparation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a gradient or isocratic mobile phase. A typical starting point could be a gradient of 10% to 90% acetonitrile in water over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the elution profile with a UV detector.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[9]
Core Physicochemical Properties
These intrinsic properties are critical for predicting the behavior of the compound in various environments, from biological systems to reaction vessels.
Solubility
The solubility of 6-Amino-5-methoxypicolinonitrile in aqueous and organic solvents is a key parameter for its handling and formulation.
-
Aqueous Solubility: The presence of the amino and methoxy groups, along with the nitrogen atom in the pyridine ring, allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic character of the molecule will limit this. The pH of the aqueous medium will significantly impact solubility due to the basicity of the amino group and the pyridine nitrogen.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in non-polar solvents like hexane is likely to be low.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Melting Point
The melting point is a crucial indicator of purity and is dependent on the crystal lattice energy of the solid.
-
Prediction: For a molecule of this size and with the potential for hydrogen bonding, a relatively high melting point is expected. For comparison, similar aminopyridine derivatives often have melting points well above 100 °C. For instance, 2-Amino-5-methylpyridine has a melting point of 72-76 °C.[10]
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Measurement: Place the powdered sample in a capillary tube and heat it in a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A narrow melting range is indicative of high purity.
Acidity/Basicity (pKa)
The pKa values indicate the extent of ionization at different pH values. This is critical for understanding its behavior in biological systems and for developing analytical methods like HPLC.
-
Expected pKa:
-
Basic pKa: The pyridine ring nitrogen and the exocyclic amino group are basic centers. The pyridine nitrogen in similar compounds typically has a pKa in the range of 3-7. The exocyclic amino group will also have a basic pKa. The electron-withdrawing nitrile group will decrease the basicity of the ring nitrogen and the amino group.
-
Acidic pKa: The amino group can also act as a very weak acid at high pH, but this is generally not relevant under physiological conditions.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values, or with a strong base (e.g., NaOH) for acidic pKa values. Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.
Stability and Reactivity
Understanding the stability of 6-Amino-5-methoxypicolinonitrile is essential for its storage and handling.
-
Thermal Stability: The compound is likely to be stable at ambient temperatures. However, at elevated temperatures, decomposition may occur, potentially involving the nitrile or amino groups.
-
Chemical Stability:
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: The amino group can be susceptible to oxidation.
-
Photostability: Aromatic compounds, especially those with amino substituents, can be sensitive to light and may degrade upon prolonged exposure. It is advisable to store the compound protected from light.[8]
-
-
Stress Conditions: Subject the compound (in solid form and in solution) to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Exposure to UV light
-
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.[8]
Conclusion
This technical guide provides a comprehensive overview of the key and the experimental methodologies required for their determination. A thorough understanding of its spectroscopic profile, solubility, pKa, and stability is paramount for researchers and scientists aiming to utilize this compound in drug discovery and other advanced applications. The protocols and predictive insights offered herein serve as a valuable resource for guiding experimental design and accelerating research and development efforts.
References
-
RSC Publishing. Analytical Methods. [Link]
-
SigutLabs. 6-Amino-2-methoxynicotinonitrile – CAS 1805395-06-5. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
University of Wisconsin - Madison, Department of Chemistry. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]
Sources
- 1. 1805928-77-1|6-Amino-5-methoxypicolinonitrile|BLD Pharm [bldpharm.com]
- 2. 6-Amino-5-methoxypicolinonitrile | CymitQuimica [cymitquimica.com]
- 3. 6-Amino-2-methoxynicotinonitrile – CAS 1805395-06-5 [sigutlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
